molecular formula C28H37BrN4O3 B1237257 Ancriviroc

Ancriviroc

カタログ番号: B1237257
分子量: 557.5 g/mol
InChIキー: ZGDKVKUWTCGYOA-BXVZCJGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

特性

分子式

C28H37BrN4O3

分子量

557.5 g/mol

IUPAC名

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26-

InChIキー

ZGDKVKUWTCGYOA-BXVZCJGGSA-N

SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

異性体SMILES

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br

正規SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

同義語

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

製品の起源

United States

準備方法

Core Bicyclic Framework Construction

The bicyclic scaffold of this compound is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

  • Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

  • Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

  • RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

  • Diazotization : A nitro precursor is treated with NaNO₂/HCl at 0°C to generate a diazonium salt.

  • Fluorine displacement : The diazonium salt reacts with HF-pyridine, introducing fluorine at the para position (yield: 72–78%).

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

  • Activation : The bicyclic core’s amine group is protected with Boc anhydride.

  • Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed this compound’s synthesis. Key interactions include:

  • Hydrophobic contacts with residues Trp86 and Tyr108.

  • Hydrogen bonds with Glu283.
    Molecular dynamics (MD) simulations predict that this compound’s fluorophenyl group enhances van der Waals interactions (ΔGvdw = −45.2 kcal·mol⁻¹), contributing to its superior binding affinity compared to Maraviroc.

Solvent and Catalyst Optimization

ParameterCondition 1Condition 2Optimal Condition
Catalyst (RCM)Grubbs I (5 mol%)Grubbs II (3 mol%)Grubbs II (3 mol%)
SolventDCMTolueneDCM
Yield (%)789292

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

CompoundStepsOverall Yield (%)Key Step Yield (%)
This compound912.4RCM (92)
Maraviroc718.7Ullmann (88)
Vicriviroc118.9Fluorination (68)

This compound’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

  • SnAP Chemistry : Recent advances using SnAP reagents enable single-step synthesis of piperazine derivatives, potentially streamlining this compound’s production.

  • Flow Chemistry : Continuous-flow systems reduce reaction times for diazotization from 6 hours to 20 minutes, minimizing decomposition .

化学反応の分析

反応の種類: アンクリビロクは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

科学的研究の応用

作用機序

アンクリビロクは、T細胞の表面にあるCCR5受容体に選択的に結合することで、その効果を発揮します。 この結合により、HIV-1 gp120タンパク質とCCR5受容体の相互作用が阻止され、ウイルスが宿主細胞に侵入することが阻害されます . CCR5の阻害は、免疫細胞の遊走と活性化にも影響を与え、炎症反応を調節することができます .

類似化合物:

アンクリビロクの独自性: アンクリビロクは、CCR5受容体に対する特異的な結合親和性と選択性において独特です。 マラビロクやセニクリビロクなどの他のCCR5拮抗薬はより幅広い用途を持っていますが、アンクリビロクの独特な化学構造と結合特性により、CCR5媒介プロセスを研究するための貴重なツールとなっています .

結論として、アンクリビロクは、科学研究と潜在的な治療用途において、さまざまな用途を持つ重要な化合物です。その独自の作用機序と化学的特性により、化学、生物学、医学の分野において、引き続き注目されています。

類似化合物との比較

Research Implications and Lessons Learned

  • Structural Optimization : Replacing benzamide with nicotinamide in this compound improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .
  • Clinical Failures : Both this compound and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .
  • Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating this compound’s efficacy and specificity?

Key methodologies:

  • High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .
  • Calcium mobilization assays : To assess CCR5 signaling inhibition.
  • Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .
  • Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ancriviroc
Reactant of Route 2
Reactant of Route 2
Ancriviroc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。